molecular formula C17H20N4O2 B2617760 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380169-27-5

5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2617760
CAS No.: 2380169-27-5
M. Wt: 312.373
InChI Key: MAKRBZCSXLHBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring linked through an ether bond to a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position on the pyrimidine ring.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the pyridine-2-carbonyl chloride reacts with piperidine under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation, followed by alkyl halides for substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different pharmacokinetic properties.

Uniqueness

The presence of the ethyl group in 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-13-11-19-17(20-12-13)23-14-6-9-21(10-7-14)16(22)15-5-3-4-8-18-15/h3-5,8,11-12,14H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKRBZCSXLHBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.